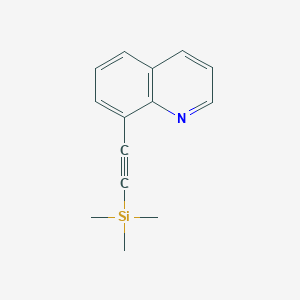

8-((Trimethylsilyl)ethynyl)quinoline

Description

8-((Trimethylsilyl)ethynyl)quinoline is a quinoline derivative functionalized at the 8-position with a trimethylsilyl (TMS)-protected ethynyl group. This compound belongs to a class of organosilicon-modified heterocycles, where the TMS-ethynyl moiety enhances stability, modulates electronic properties, and facilitates further synthetic modifications via desilylation or cross-coupling reactions. Its structure combines the aromatic π-system of quinoline with the steric bulk and electron-withdrawing effects of the TMS group, making it valuable in materials science, catalysis, and pharmaceutical research .

Properties

IUPAC Name |

trimethyl(2-quinolin-8-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NSi/c1-16(2,3)11-9-13-7-4-6-12-8-5-10-15-14(12)13/h4-8,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVZWHRINBPKZJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743759 | |

| Record name | 8-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

895164-50-8 | |

| Record name | 8-[(Trimethylsilyl)ethynyl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-((Trimethylsilyl)ethynyl)quinoline typically involves the reaction of 8-bromoquinoline with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine to facilitate the coupling reaction. The reaction conditions generally include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of 8-((Trimethylsilyl)ethynyl)quinoline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction efficiency and yield. The process optimization includes controlling the reaction temperature, pressure, and the stoichiometry of the reactants to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 8-((Trimethylsilyl)ethynyl)quinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized side chains.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, or halides in the presence of catalysts or under basic conditions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified side chains, which can be further utilized in different applications.

Scientific Research Applications

8-((Trimethylsilyl)ethynyl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It is used in the development of advanced materials, including polymers and electronic materials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 8-((Trimethylsilyl)ethynyl)quinoline involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The ethynyl moiety can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The quinoline ring can interact with nucleic acids and enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of TMS-Ethynyl-Substituted Quinolines

Key Observations :

- Positional Isomerism: Substitution at the 8-position (vs. 5- or 6-position) optimizes steric and electronic effects for coordination chemistry due to proximity to the quinoline nitrogen .

- Electronic Effects : The TMS-ethynyl group withdraws electron density via inductive effects, stabilizing intermediates in catalytic cycles .

Key Observations :

- Cross-Coupling Efficiency: TMS-ethynyl groups enable high-yield Sonogashira couplings, outperforming thiol- or chloro-substituted analogs in modular synthesis .

- Functional Group Compatibility : Thioether and TMS-ethynyl groups exhibit orthogonal reactivity, allowing sequential functionalization .

Stability and Reactivity

- Thermal Stability: TMS-ethynyl derivatives (e.g., 5,8-bis-TMS-quinoline) decompose above 250°C, surpassing thiol- or hydroxyl-substituted quinolines (<200°C) .

- Hydrolytic Sensitivity: The TMS group is stable under anhydrous conditions but cleaved by fluoride ions or strong bases, contrasting with hydrolytically stable trifluoromethyl groups (e.g., 3-(trifluoromethyl)quinoline-8-carboxylic acid) .

Biological Activity

8-((Trimethylsilyl)ethynyl)quinoline is a compound that has garnered interest due to its unique structural features and potential biological activities. The compound contains a quinoline ring, which is known for its diverse pharmacological properties, along with a trimethylsilyl group and an ethynyl moiety that enhance its reactivity and biological interactions. This article explores the biological activity of 8-((Trimethylsilyl)ethynyl)quinoline, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 8-((Trimethylsilyl)ethynyl)quinoline can be represented as follows:

This compound consists of:

- Quinoline Ring : A bicyclic aromatic structure that is a core component in many biologically active molecules.

- Trimethylsilyl Group : Enhances lipophilicity and stability, allowing better membrane penetration.

- Ethynyl Moiety : Facilitates π-π interactions with proteins and nucleic acids.

Anticancer Properties

The anticancer potential of 8-((Trimethylsilyl)ethynyl)quinoline is supported by findings from related quinoline compounds. These compounds have demonstrated various mechanisms of action, including:

- Inhibition of Histone Deacetylases (HDAC) : Certain quinolines have been shown to selectively inhibit HDAC enzymes, leading to altered gene expression and apoptosis in cancer cells .

- Topoisomerase Inhibition : Quinoline derivatives have also been identified as inhibitors of topoisomerases, enzymes critical for DNA replication and repair .

The biological activity of 8-((Trimethylsilyl)ethynyl)quinoline is primarily attributed to its interaction with cellular targets:

- Lipophilicity : The trimethylsilyl group increases the compound's ability to cross lipid membranes, enhancing bioavailability.

- Protein Interactions : The ethynyl group can engage in π-π stacking with aromatic residues in proteins, potentially altering their functionality.

- Nucleic Acid Binding : The quinoline ring can interact with DNA and RNA, affecting transcription and replication processes.

Case Studies

- Antitumor Activity : A study on structurally similar quinolines revealed their effectiveness against various cancer cell lines. For instance, compounds demonstrated IC50 values in the low micromolar range against leukemia cells, indicating potent anticancer properties .

- Mechanistic Insights : Investigations into quinoline-based inhibitors showed that they could induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents in oncology .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₃NSi |

| Antimicrobial Activity | Potential based on structural analogs; specific studies needed |

| Anticancer Activity | Effective against various cancer cell lines; mechanisms include HDAC inhibition |

| Mechanism of Action | Lipophilicity enhances membrane penetration; interacts with proteins/nucleic acids |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.